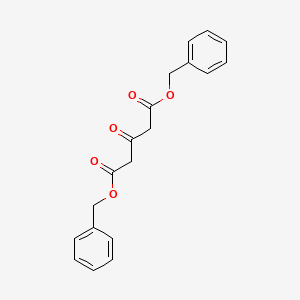![molecular formula C8H11BrN2 B12439785 [2-(3-Bromophenyl)ethyl]hydrazine CAS No. 718590-01-3](/img/structure/B12439785.png)
[2-(3-Bromophenyl)ethyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Bromophenyl)ethyl]hydrazine: is an organic compound with the molecular formula C8H11BrN2 It is a hydrazine derivative where the hydrazine moiety is attached to a 3-bromophenyl group via an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Bromophenyl)ethyl]hydrazine typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate in the presence of a reducing agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Condensation Reaction: 3-bromobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Reduction Reaction: The hydrazone is then reduced using a suitable reducing agent such as sodium borohydride or zinc in acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: [2-(3-Bromophenyl)ethyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be further reduced to form primary amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Azides, nitroso derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(3-Bromophenyl)ethyl]hydrazine is used as a building block for synthesizing more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor in the preparation of pharmaceuticals .
Biology and Medicine: Its derivatives have been studied for their anticancer, antimicrobial, and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .
Wirkmechanismus
The mechanism of action of [2-(3-Bromophenyl)ethyl]hydrazine involves its interaction with biological molecules. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential therapeutic effects, such as anticancer activity, where it may inhibit key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
[2-(4-Bromophenyl)ethyl]hydrazine: Similar structure but with the bromine atom at the para position.
[2-(3-Chlorophenyl)ethyl]hydrazine: Similar structure with a chlorine atom instead of bromine.
[2-(3-Methylphenyl)ethyl]hydrazine: Similar structure with a methyl group instead of bromine.
Uniqueness: [2-(3-Bromophenyl)ethyl]hydrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and its overall pharmacological profile .
Eigenschaften
CAS-Nummer |
718590-01-3 |
|---|---|
Molekularformel |
C8H11BrN2 |
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
2-(3-bromophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6,11H,4-5,10H2 |
InChI-Schlüssel |
QMIIZTQJPWARDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)CCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



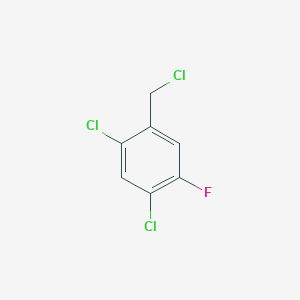
![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)
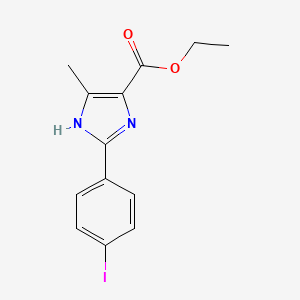
![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)
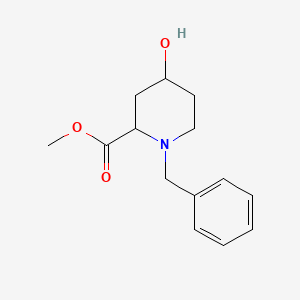
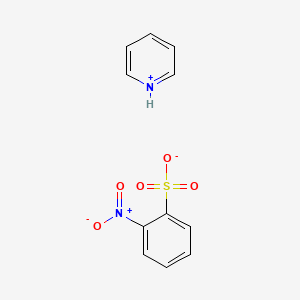
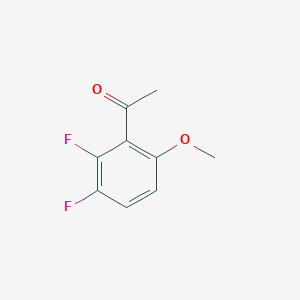
![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)
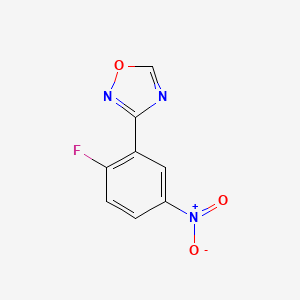
![1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine](/img/structure/B12439780.png)
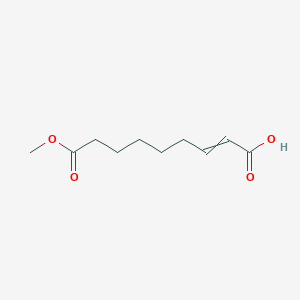
![1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12439790.png)
